N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a triazole ring, and an azetidine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The methoxybenzyl group and the carboxamide functionality can be introduced through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other azetidine derivatives, triazole-containing molecules, and methoxybenzyl-substituted compounds. Examples include:
Azetidine-2-carboxylic acid: A naturally occurring amino acid with a similar azetidine ring.
1,2,3-Triazole derivatives: Compounds with a triazole ring that exhibit various biological activities.
Methoxybenzyl derivatives: Compounds with a methoxybenzyl group that are used in medicinal chemistry.
Uniqueness
The uniqueness of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-16-6-7-17-19/h2-7,12H,8-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIUCFYIFLIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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